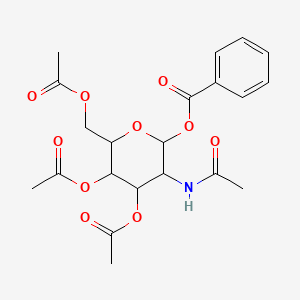

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-, also known as benzoylated N-acetyl glucosamine, is a chemical compound that has been extensively studied due to its potential applications in multiple fields of research and industry. The primary targets of this compound are the cartilage cells (chondrocytes) and inflammatory pathways .

Mode of Action

The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans, slowing the progression of osteoarthritis and relieving symptoms of joint pain . Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain .

Biochemical Pathways

The administration of glucosamine theoretically provides a building block for the synthesis of glycosaminoglycans, which are larger molecules made from glucosamine in combination with proteins such as collagen and elastin. They form the extracellular matrix and the cartilage in joints . .

Pharmacokinetics

. This suggests that the compound may have good bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound’s action include reduced inflammation and potential relief of joint pain . In vitro studies have shown that exposure to glucosamine reduced survival of cultured Schwann cells and neurons accompanied by increased expression of cleaved caspase 3, CCAT-enhancer-binding homologous protein and mitochondrial hexokinase-I, along with ATP depletion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- typically involves the acylation of glucosamine hydrochloride (GlcN·HCl) using pyridine as a catalyst . The process includes the following steps:

Acylation: Glucosamine hydrochloride is reacted with acetic anhydride in the presence of pyridine to form N,3,4,6-tetraacetyl glucosamine.

Benzoylation: The tetraacetyl glucosamine is then treated with benzoyl chloride to introduce the benzoyl group at the 1-O position.

Industrial Production Methods

In industrial settings, the production of glucosamine derivatives often involves microbial fermentation or enzymatic catalysis. For example, glucosamine can be produced by the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures . for specific derivatives like N,3,4,6-tetraacetyl-1-O-benzoyl glucosamine, chemical synthesis methods are more commonly employed .

Analyse Chemischer Reaktionen

Types of Reactions

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- undergoes various chemical reactions, including:

Acylation: Introduction of acyl groups to form derivatives.

Benzoylation: Addition of benzoyl groups.

Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Acetic Anhydride: Used for acylation reactions.

Benzoyl Chloride: Used for benzoylation reactions.

Pyridine: Acts as a catalyst in acylation reactions.

Major Products Formed

The major products formed from these reactions include various acylated and benzoylated derivatives of glucosamine, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in cellular processes and as a building block for glycosaminoglycans.

Medicine: Investigated for its potential anti-inflammatory and joint health benefits.

Industry: Used in the production of dietary supplements and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-acetylglucosamine: A derivative of glucosamine with similar biological functions.

Glucosamine sulfate: Commonly used in dietary supplements for joint health.

Glucosamine hydrochloride: Another form of glucosamine used in supplements.

Uniqueness

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is unique due to its specific acylation and benzoylation, which can enhance its stability and bioavailability compared to other glucosamine derivatives . This makes it a valuable compound for research and industrial applications.

Eigenschaften

IUPAC Name |

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO10/c1-11(23)22-17-19(30-14(4)26)18(29-13(3)25)16(10-28-12(2)24)31-21(17)32-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKRIXVLJJCBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)

![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)